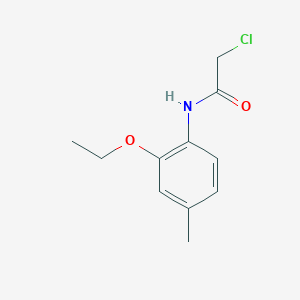![molecular formula C11H14N2O4 B7575993 3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPD or 3-Methylamino-L-alanine (L-BMAA) and is a non-proteinogenic amino acid that is produced by cyanobacteria, a type of photosynthetic bacteria. The synthesis method of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol.
科学研究应用
MPD has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPD has also been shown to have a potential role in the development of ALS (Amyotrophic Lateral Sclerosis). However, further research is needed to fully understand the mechanism of action of MPD and its potential applications in the treatment of these diseases.
作用机制
The exact mechanism of action of MPD is not fully understood. However, it is known to act as an excitatory neurotransmitter and can cause overstimulation of neurons, leading to neurotoxicity. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
MPD has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, leading to damage to cells and tissues. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases. Additionally, MPD has been shown to have a potential role in the development of ALS.
实验室实验的优点和局限性
The advantages of using MPD in lab experiments include its ability to cause neurotoxicity, which can be useful in studying the mechanisms of neurodegenerative diseases. However, the use of MPD in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on MPD. One direction is to further investigate the mechanism of action of MPD and its potential role in the development of neurodegenerative diseases. Another direction is to explore the potential therapeutic applications of MPD in the treatment of these diseases. Additionally, further research is needed to develop safer and more efficient synthesis methods for MPD.
合成方法
The synthesis of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol. The reaction is carried out in a mixture of ethanol and water at a temperature of 70°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure MPD. This synthesis method has been widely used in scientific research to produce MPD for various applications.
属性
IUPAC Name |
3-[(6-methoxypyridine-3-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13(6-5-10(14)15)11(16)8-3-4-9(17-2)12-7-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVWFRGKYLHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)


![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)